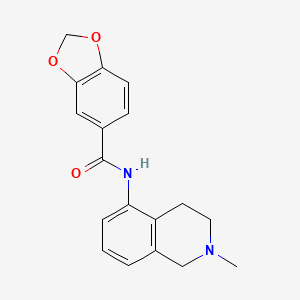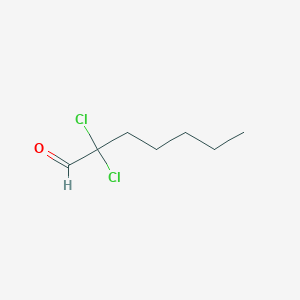
2,2-Dichloroheptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloroheptanal is an organic compound with the molecular formula C7H12Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the second carbon of a heptanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dichloroheptanal can be synthesized through several methods. One common approach involves the chlorination of heptanal. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:
C7H14O+Cl2→C7H12Cl2O+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloroheptanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-dichloroheptanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction with reagents such as lithium aluminum hydride (LiAlH4) can convert it to 2,2-dichloroheptanol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2,2-Dichloroheptanoic acid.
Reduction: 2,2-Dichloroheptanol.
Substitution: Various substituted heptanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dichloroheptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 2,2-Dichloroheptanal exerts its effects involves its reactivity due to the presence of the aldehyde group and the electron-withdrawing chlorine atoms. These features make it a versatile intermediate in organic synthesis, capable of participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloropropane: A chlorinated alkane with similar reactivity but different chain length.
2,2-Dichloroethanol: A chlorinated alcohol with different functional groups.
2,2-Dichlorobutane: Another chlorinated compound with a different carbon chain length.
Uniqueness
2,2-Dichloroheptanal is unique due to its specific structure, which combines the reactivity of an aldehyde with the electron-withdrawing effects of two chlorine atoms. This combination makes it particularly useful in synthetic chemistry for creating complex molecules with desired properties.
Propriétés
Numéro CAS |
50735-71-2 |
|---|---|
Formule moléculaire |
C7H12Cl2O |
Poids moléculaire |
183.07 g/mol |
Nom IUPAC |
2,2-dichloroheptanal |
InChI |
InChI=1S/C7H12Cl2O/c1-2-3-4-5-7(8,9)6-10/h6H,2-5H2,1H3 |
Clé InChI |
HWQYCCIUFQMHIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


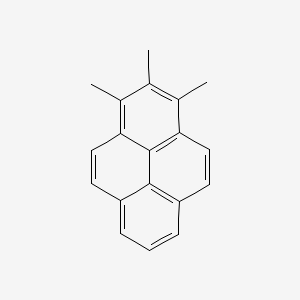

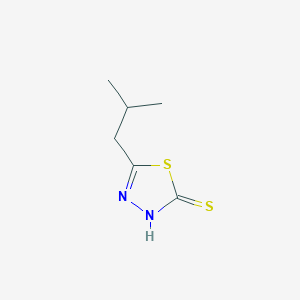
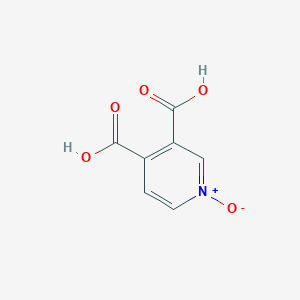
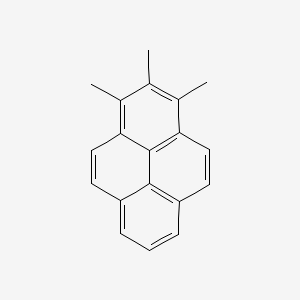
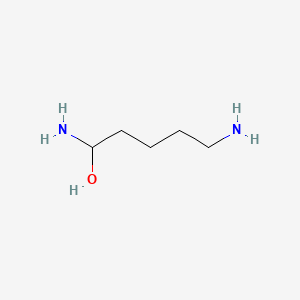
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
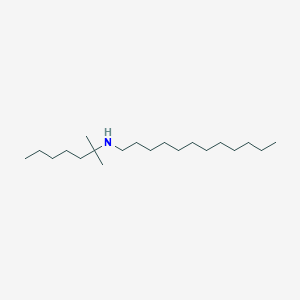
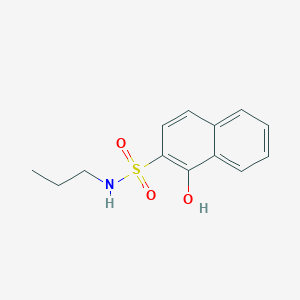

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
